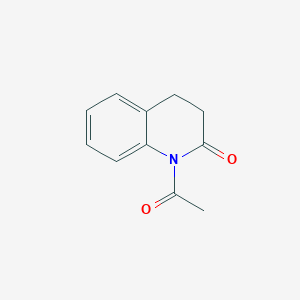

1-Acetyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-acetyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5H,6-7H2,1H3 |

InChI Key |

BPTHNRODUPKLAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)CCC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Acetyl 3,4 Dihydroquinolin 2 1h One and Structural Analogues

Evolution of Synthetic Methodologies

The construction of the 3,4-dihydroquinolin-2(1H)-one skeleton, the immediate precursor to 1-acetyl-3,4-dihydroquinolin-2(1H)-one, has been a focal point of extensive research, leading to a variety of sophisticated synthetic methods. These strategies have evolved from classical reactions to highly efficient catalytic and modern energy-mediated processes, enabling access to a broad spectrum of substituted analogues.

Catalytic Annulation Approaches (e.g., Pd-, Rh-, Mn-, Ru-mediated processes)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of dihydroquinolinones is no exception. Catalytic annulation, the formation of a ring in a single step from multiple components, offers an atom-economical and efficient route to these scaffolds.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely employed for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.gov One-pot procedures involving palladium-catalyzed carbonylative cyclization of 1,7-enynes have been developed to build polycyclic 3,4-dihydroquinolin-2(1H)-one structures. organic-chemistry.org Another powerful strategy is the palladium-catalyzed oxidative annulation of acrylamides with arynes, which provides a mild, one-step method to a variety of quinolinones with high efficiency. mdpi.com Tandem processes, such as Pd(0)-catalyzed amidation followed by an aldol (B89426) condensation, have also been successfully applied to generate diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts have proven effective for the synthesis of quinolines and their dihydro derivatives through C-H activation. rsc.org For instance, Rh(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively produce quinoline (B57606) structures. rsc.org More specifically for the dihydroquinolinone core, Rh-thiourea catalytic systems have been used for the asymmetric hydrogenation of quinoxalinones to yield chiral 3,4-dihydroquinoxalinones under mild conditions, demonstrating high yields and excellent enantioselectivity.

Manganese (Mn)-Mediated Processes: Manganese, an earth-abundant and less toxic metal, is gaining traction in catalysis. Manganese(III)-mediated methods have been reported for the facile synthesis of 3,4-dihydro-2(1H)-quinolinones, showcasing its potential in promoting the required cyclization.

Ruthenium (Ru)-Mediated Processes: Ruthenium catalysts offer unique reactivity. For example, a [Ru(p-cymene)(L-proline)Cl] complex catalyzes the cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones with excellent yield and regioselectivity through a formal intramolecular arene C(sp²)-H amidation.

Table 1: Overview of Catalytic Annulation Approaches for Dihydroquinolinone Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Palladium (Pd) | Carbonylative Cyclization / Oxidative Annulation | One-pot synthesis, high efficiency, mild conditions. | nih.govorganic-chemistry.orgmdpi.com |

| Rhodium (Rh) | Asymmetric Hydrogenation / Oxidative Annulation | High enantioselectivity, mild pressure and temperature. | rsc.org |

| Manganese (Mn) | Mediated Cyclization | Facile synthesis of the core structure. | |

| Ruthenium (Ru) | Intramolecular C-H Amidation | Excellent yields and regioselectivity. |

Electrophilic, Radical-Initiated, and Photochemical Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the dihydroquinolinone core, with various initiation methods providing access to different substitution patterns and functionalities.

Electrophilic Cyclization: This approach typically involves the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. Various Brønsted acids (like H₂SO₄, TsOH, and CF₃COOH) and Lewis acids (such as AlCl₃) can be used, with trifluoroacetic acid (TFA) often being a suitable choice. Another strategy involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) to afford 3-substituted quinolines, which can be precursors to the target dihydro-scaffolds.

Radical-Initiated Cyclization: Free radical reactions offer a powerful alternative for ring formation. These reactions can be initiated by various means, leading to the construction of the dihydroquinolinone ring system. For instance, silver-catalyzed radical addition/cyclization of N-phenylcinnamamide with keto acids yields valuable substituted dihydroquinolinones in good to excellent yields. Similarly, copper-catalyzed cross-dehydrogenative coupling of N-arylcinnamamides with chloroform (B151607) can introduce a trichloromethyl group during the cyclization process. Iron-catalyzed decarboxylative radical cyclization has also been developed as a sustainable method for synthesizing related heterocyclic structures.

Photochemical Cyclization: The use of light to induce chemical reactions provides a green and powerful tool for synthesis. Visible-light mediated triplet energy transfer can enable the synthesis of N-substituted dihydroquinolinones through a formal C(sp²)-H/C(sp³)-H hydroarylation. Metal-free photoredox cyclization of N-arylacrylamides, using an organic photocatalyst like 4CzIPN, also yields dihydroquinolinones efficiently. These photochemical methods represent a sustainable choice for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core.

Cascade and Tandem Reactions (e.g., o-silylaryl triflates with pyrazolidinones)

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. A notable example is the novel synthesis of dihydroquinolinone derivatives through an unprecedented cascade reaction of o-silylaryl triflates with pyrazolidinones. This process is believed to involve the in situ formation of an aryne, its addition with the pyrazolidinone, followed by N–N bond cleavage and an intramolecular annulation to form the final product. This protocol is valued for its broad substrate scope and tolerance of diverse functional groups.

Microwave-Assisted and Deep Eutectic Solvent-Mediated Syntheses

Modern synthetic techniques are increasingly focused on improving reaction efficiency and reducing environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A convenient and efficient procedure for synthesizing quinolines and dihydroquinolines involves a one-pot reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride, all under solvent-free microwave irradiation. This method significantly reduces reaction times and often improves yields.

Deep Eutectic Solvent (DES)-Mediated Syntheses: Deep eutectic solvents are gaining attention as green and recyclable alternatives to traditional organic solvents. These mixtures, often formed from a hydrogen bond donor and a quaternary ammonium (B1175870) salt, can act as both the solvent and catalyst. Mild and green protocols have been developed for synthesizing substituted quinazolinones and dihydroquinazolinones, related heterocyclic structures, using DES-mediated cyclization. For instance, a eutectic mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) can efficiently catalyze Povarov reactions to yield complex heterocyclic systems, and the solvent can be recycled and reused multiple times without significant loss of activity.

Strategic Functionalization and Derivatization

The biological activity and material properties of the dihydroquinolinone scaffold can be finely tuned by introducing various substituents. This functionalization can be achieved either by using pre-functionalized starting materials or by modifying the heterocyclic core after its formation.

Introduction of Substituents for Structural Diversity

Creating a library of structurally diverse analogues is crucial for drug discovery and materials science. For the this compound family, this diversity is achieved by introducing a wide range of functional groups at various positions on the ring system.

Using Substituted Starting Materials: The choice of substituted N-arylcinnamamides or N-(2-alkynyl)anilines in the cyclization reactions described above is a primary method for introducing diversity. For example, electron-withdrawing or electron-donating groups on the phenyl rings of the starting materials are generally well-tolerated in many of the catalytic and cyclization reactions, leading to a wide array of final products. The cascade reaction of variously substituted o-silylaryl triflates and pyrazolidinones also allows for the synthesis of diversely functionalized 3,4-dihydroquinolin-2(1H)-ones.

Post-Synthesis Modification: The synthesized dihydroquinolinone ring can be further elaborated. For instance, the nitrogen atom can be alkylated, as demonstrated by the N-methylation of a 3,4-dihydroquinolin-2(1H)-one derivative using iodomethane. The core structure can also undergo coupling reactions, such as a copper-catalyzed coupling with 2-iodopyridine, to link the dihydroquinolinone to other heterocyclic systems. Furthermore, the carbonyl group can be reduced, for example with LiAlH₄, to afford the corresponding tetrahydroquinoline derivative, expanding the structural landscape even further.

Table 2: Examples of Functionalization Strategies

| Strategy | Method | Example Reaction | Outcome | Reference(s) |

| Pre-functionalization | Use of substituted starting materials | Electrophilic cyclization of N-arylcinnamamides with various substituents. | Diverse array of substituted dihydroquinolinones. | |

| Post-functionalization | N-Alkylation | Reaction of 3,4-dihydroquinolin-2(1H)-one with iodomethane. | N-methylated dihydroquinolinone. | |

| Post-functionalization | C-N Coupling | CuI-catalyzed reaction with 2-iodopyridine. | Dihydroquinolinone-pyridine hybrid. | |

| Post-functionalization | Reduction | Treatment with LiAlH₄. | Tetrahydroquinoline derivative. |

Stereoselective and Enantioselective Synthetic Approaches

The development of stereoselective and enantioselective methods for the synthesis of 3,4-dihydroquinolin-2(1H)-one and its analogues is a significant area of research, driven by the prevalence of this chiral scaffold in biologically active molecules. These advanced strategies aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single stereoisomer.

One notable approach involves the 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides. nih.govnih.govacs.org This method has demonstrated high efficiency in transferring axial chirality from the starting material to a new stereocenter in the resulting 3,4-dihydroquinolin-2-one core. nih.govnih.govacs.org The cyclizations, often initiated by reagents like tributyltin hydride (Bu₃SnH) and triethylborane (B153662) (Et₃B), proceed in high yields with excellent fidelity of chirality transfer, frequently exceeding 95%. nih.govnih.govacs.org Furthermore, when the α-carbon of the anilide is substituted, these radical cyclizations can exhibit high diastereoselectivity, yielding the trans products in excellent diastereomeric excess. thieme-connect.com

Table 1: Radical Cyclization for Enantioenriched 3,4-Dihydroquinolin-2-ones This table summarizes the results of 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides.

| Starting Material (Axially Chiral Anilide) | Reagents | Yield (%) | Chirality Transfer (%) | Reference |

| Enantioenriched α-bromo-ortho-vinyl anilide | Bu₃SnH, Et₃B/air, rt | High | >95 | nih.govacs.org |

| Enantioenriched α-iodo-ortho-vinyl anilide | Bu₃SnH, Et₃B/air, rt | High | >95 | acs.org |

| Alkyl-substituted α-halo-ortho-alkenyl anilides | Bu₃SnH, Et₃B/air, rt | 55-96 | High | thieme-connect.com |

Catalytic enantioselective methods have also emerged as powerful tools. For instance, palladium-catalyzed enantioselective desymmetric C-N cross-coupling of malonamide (B141969) derivatives has been successfully applied to produce chiral 3,4-dihydroquinolin-2-ones bearing quaternary stereocenters. organic-chemistry.org This transformation utilizes chiral biaryl imidazo[1,5-a]pyridine (B1214698) carbene-palladium complexes to achieve high yields (up to 99%) and excellent enantioselectivities (up to 97:3 er). organic-chemistry.org

Another sophisticated palladium-catalyzed strategy is the decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. organic-chemistry.org This method, employing a P-chiral monophosphorus ligand (BI-DIME), furnishes structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereogenic centers in good yields and with very high stereoselectivities. organic-chemistry.org

Table 2: Catalytic Enantioselective Syntheses of 3,4-Dihydroquinolin-2-one Derivatives This table highlights modern catalytic approaches to chiral 3,4-dihydroquinolin-2-ones.

| Reaction Type | Catalyst/Ligand | Key Features | Yield (%) | Enantioselectivity (er) | Reference |

| Desymmetric C-N Cross-Coupling | Pd / Chiral Imidazo[1,5-a]pyridine Carbene | Forms quaternary stereocenters | ≤99 | ≤97:3 | organic-chemistry.org |

| Decarboxylative [4+2]-Cycloaddition | Pd / BI-DIME | Forms two contiguous stereocenters | Good | Very Good | organic-chemistry.org |

| [4+2] Annulation | N-Heterocyclic Carbene (NHC) | Annulation of o-quinone methides with carboxylic acids | N/A | N/A | researchgate.net |

Organocatalysis provides a complementary approach, as seen in the N-Heterocyclic Carbene (NHC)-catalyzed [4+2] annulation of ortho-quinone methides with carboxylic acids to generate chiral 3,4-dihydroquinolin-2-ones. researchgate.net Biocatalysis also presents a viable route; for example, the use of the microorganism Rhodococcus equi can achieve a cascade of asymmetric hydroxylation and diastereoselective oxidation of 2-substituted-tetrahydroquinolines to produce chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones, which are structural analogues, with excellent enantiomeric excess (>99% ee). nih.gov

These advanced synthetic strategies underscore the ongoing efforts to access optically pure this compound and its derivatives, which are crucial for investigating their specific biological roles and potential therapeutic applications.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 1 Acetyl 3,4 Dihydroquinolin 2 1h One Scaffolds

Dihydroquinolinone as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the development of new drugs. The 3,4-dihydro-2(1H)-quinolinone moiety is a prime example of such a scaffold. Its presence in a variety of pharmacologically active compounds, including FDA-approved drugs like the antipsychotic aripiprazole (B633) and the phosphodiesterase inhibitor cilostazol, highlights its versatility in drug design. This scaffold's ability to interact with diverse biological targets, from G-protein coupled receptors to enzymes, underscores its importance. The inherent structural features of the dihydroquinolinone core, including its aromatic ring, lactam functionality, and the potential for substitution at various positions, provide a rich template for chemists to modify and optimize, leading to compounds with a wide array of biological activities.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. These models use molecular descriptors—numerical representations of a molecule's properties—to predict the activity of new, untested compounds.

For scaffolds like 1-Acetyl-3,4-dihydroquinolin-2(1H)-one, 2D-QSAR can be employed to understand how physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters of different substituents on the quinolinone ring influence a specific biological response.

Extending this approach into three dimensions, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D structure of the molecules. These methods generate a 3D grid around a set of aligned molecules and calculate the steric and electrostatic fields. The resulting data is then used to build a statistical model that can predict the biological activity of new analogs and provide visual representations of where modifications to the scaffold are likely to enhance activity. For this compound, a 3D-QSAR study would involve aligning a series of its derivatives and correlating their 3D fields with their biological activities to guide the design of more potent compounds.

Ligand-Based and Structure-Based Drug Design Principles

The development of new drugs based on the this compound scaffold can be approached through two primary computational strategies: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methodologies are employed. These approaches rely on the knowledge of molecules that are known to interact with the target. Pharmacophore modeling, a key LBDD technique, involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. For this compound, a pharmacophore model could be developed based on a set of its active analogs to guide the design of new molecules with similar features.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. This approach involves docking potential ligands, such as derivatives of this compound, into the binding site of the target protein. Docking simulations predict the binding conformation and affinity of the ligand, allowing chemists to design modifications that improve the fit and interaction with the target, thereby enhancing potency and selectivity.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold Hopping: This strategy involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining the original's biological activity. The goal is to discover new lead compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For this compound, a scaffold hopping approach might involve replacing the dihydroquinolinone core with other bicyclic or heterocyclic systems that can present the key interacting groups in a similar spatial orientation.

Molecular Hybridization: This approach involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid molecule. The aim is to create a compound that exhibits the biological activities of its parent molecules, potentially leading to a synergistic effect or a multi-target drug. For instance, the this compound scaffold could be hybridized with another pharmacophore known to have a specific biological activity to create a novel compound with a dual mode of action.

While specific, detailed research findings and extensive data tables for the biological activities of this compound are not yet widely available in the public domain, the foundational principles of medicinal chemistry provide a clear roadmap for its exploration as a potential therapeutic agent. The rich chemical space offered by its privileged scaffold, combined with modern computational and synthetic strategies, ensures that this compound and its derivatives will continue to be an area of interest for drug discovery and development.

Biological Activities and Preclinical Pharmacological Investigations of Dihydroquinolinone Derivatives

Modulation of Neurological Systems

Derivatives of the dihydroquinolinone class have been extensively studied for their effects on the central nervous system, showing potential as antidepressants, anxiolytics, and anticonvulsants.

Antidepressant and Anxiolytic Effects

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for antidepressant-like activity. nih.gov Notably, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride demonstrated significant antidepressant-like effects in forced swimming tests with mice. nih.gov This activity is linked to its function as a sigma receptor agonist. nih.gov Another compound, Dehydrozingerone (DHZ), a structural analog found in Zingiber officinale, has also shown antidepressant-like potential by increasing levels of monoamine neurotransmitters in the brain. nih.gov

Anticonvulsant Properties

The anticonvulsant potential of dihydroquinolinone derivatives has been a significant area of research. A series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones were screened for their antiseizure effects. mdpi.com Several compounds from this series showed potent H₃R antagonistic activity and provided protection in the maximal electroshock seizure (MES) model in mice. mdpi.com Specifically, compounds designated as 2h , 4a , and 4b were identified as having antiseizure activity without inducing neurotoxicity at effective doses. mdpi.com Other related heterocyclic structures, such as quinazolinone and hydantoin (B18101) derivatives, have also been explored for their efficacy against various types of seizures, often showing effectiveness in both MES and subcutaneous pentylenetetrazole (scPTZ) models. pcbiochemres.comresearchgate.neturan.uanih.gov

Receptor Target Engagement (e.g., Dopaminergic, Serotoninergic, Sigma, NMDA Receptors)

The neurological effects of dihydroquinolinone derivatives are mediated through their interaction with various receptor systems. As mentioned, antidepressant-like activity has been linked to agonism at sigma receptors. nih.gov Furthermore, histamine (B1213489) H₃ receptor (H₃R) antagonism is a key mechanism for the anticonvulsant properties of certain dihydroquinolinone series. mdpi.comnih.gov H₃Rs act as presynaptic autoreceptors and heteroreceptors, modulating the release of several neurotransmitters, including dopamine (B1211576) and serotonin. nih.gov The development of selective positron emission tomography (PET) ligands from dihydroquinolinone derivatives has enabled in-vivo studies of H₃R occupancy in the brain. nih.gov Additionally, research on broader quinoline (B57606) derivatives has identified potent and selective noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), highlighting the diverse receptor targets for this class of compounds. nih.gov

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal, Antiviral)

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, known for generating compounds with a wide array of biological activities, including antimicrobial effects. researchgate.netnih.gov

Researchers have synthesized and tested various derivatives against a spectrum of pathogens. One study detailed the synthesis of dihydrotriazine derivatives that incorporate a quinoline moiety. nih.gov Several of these compounds, particularly 8a , 8b , and 8c , demonstrated potent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL. nih.gov Compound 8a was also effective against Pseudomonas aeruginosa. nih.gov Another study focused on hybrid compounds of 2-thiohydantoin (B1682308) and 2-quinolone derivatives, which showed bacteriostatic activity against reference Gram-positive strains, with some effect on Gram-negative bacteria. nih.gov This antimicrobial action was enhanced by activation with blue light. nih.gov Furthermore, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown potent activity against the oomycete plant pathogen Pythium recalcitrans. nih.gov

Antiproliferative and Cytotoxic Studies in Preclinical Models

The anticancer potential of quinolinone derivatives is an area of active investigation. nih.gov Studies have shown that these compounds can exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. researchgate.net For instance, a novel dihydroquinoline derivative was tested in vitro against VERO (normal cells), B16F10 (mouse melanoma), and MDA-MB-231 (metastatic breast adenocarcinoma) cell lines, with the results indicating its potential as an anticancer agent. researchgate.net Molecular docking studies suggested that its mechanism might involve binding to human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net

Other research has focused on pyrazolo[4,3-f]quinoline derivatives, which were evaluated for their ability to inhibit cell growth in multiple human cancer cell lines, including those from kidney, colon, breast, lung, and gastric cancers. nih.gov While generally less potent than the control drug doxorubicin, several compounds showed significant antiproliferative activity. nih.gov The mechanism for some quinoline-based compounds involves the inhibition of DNA topoisomerase I/IIα. nih.gov The discovery of GSK2606414, a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), further illustrates the potential of this chemical class in oncology, as this compound inhibited the growth of a human tumor xenograft in mice. nih.gov

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Dihydroquinoline Derivative | B16F10 (melanoma), MDA-MB-231 (breast) | Demonstrated potential as an anticancer agent. | researchgate.net |

| Pyrazolo[4,3-f]quinoline Derivatives | ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric) | Showed varying levels of growth inhibition; some acted as Topoisomerase I/IIα inhibitors. | nih.gov |

| GSK2606414 | Human Tumor Xenograft | Inhibited tumor growth in mice via PERK inhibition. | nih.gov |

Anti-inflammatory and Immunomodulatory Potential

Quinoline and its derivatives are recognized for their anti-inflammatory and immunomodulatory properties. nih.govmdpi.comresearchgate.net Research has shown that certain quinoline derivatives can suppress the production of inflammatory mediators like nitric oxide (NO). mdpi.com For example, a series of tetrahydroquinoline derivatives were evaluated for their ability to scavenge NO in vitro. mdpi.com Compounds that effectively reduced NO levels were then tested in vivo and showed significant anti-inflammatory activity compared to the standard, acetylsalicylic acid. mdpi.com

The mechanism of action for some derivatives involves the modulation of key inflammatory pathways. Cryptolepine, an indoloquinoline alkaloid, has been shown to reduce nitric oxide generation and inhibit the DNA binding of the nuclear factor-kappa B (NF-ĸB), a critical transcription factor in the inflammatory response. nih.gov This highlights the potential for dihydroquinolinone-based structures to serve as scaffolds for the development of new anti-inflammatory agents.

Investigation of Other Enzyme and Receptor Targets (e.g., EGFR, p38 MAP kinase, PPAR-gamma)

The dihydroquinolinone core structure is recognized for its potential in developing new pharmaceuticals. evitachem.com Derivatives of this and related quinolinone structures have been explored for various therapeutic targets, including those involved in cancer and inflammation. researchgate.netnih.gov

However, a review of current scientific literature reveals no specific studies investigating the activity of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one against Epidermal Growth Factor Receptor (EGFR), p38 mitogen-activated protein (MAP) kinase, or Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma).

EGFR: While various quinazolinone and quinoxalinone derivatives have been designed and evaluated as EGFR inhibitors for anticancer therapy, there is no published data on the EGFR-inhibitory activity of This compound .

p38 MAP kinase: The p38 MAP kinase pathway is a target for anti-inflammatory agents. nih.gov Numerous structurally diverse inhibitors have been developed, yet none of the available literature identifies This compound as one of them. nih.govnih.gov

PPAR-gamma: PPAR-gamma agonists are used to treat conditions like type 2 diabetes. nih.gov Although a wide range of natural and synthetic compounds have been screened for PPAR-gamma activity, there is no evidence to suggest that This compound has been investigated as a modulator of this receptor. nih.gov

Preclinical Pharmacokinetic Profiles and Metabolic Stability

The evaluation of a compound's pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—and its metabolic stability are critical steps in early drug discovery. researchgate.net These parameters help predict a drug candidate's behavior in the body and its potential for success in further development. nih.govnih.gov Favorable metabolic stability can lead to a longer half-life and improved bioavailability. researchgate.net

There is no publicly available data regarding the preclinical pharmacokinetic profile or the metabolic stability of This compound . Studies on other quinolinone derivatives have sometimes included ADME and metabolic stability assessments, highlighting the importance of these properties for the class. For instance, efforts to improve the ADME properties of certain quinolinone inhibitors have been documented to yield promising preclinical candidates. nih.gov However, these findings are specific to the studied derivatives and cannot be extrapolated to This compound .

Computational and Theoretical Studies in Dihydroquinolinone Research

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For derivatives of the dihydroquinolinone scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

Studies on various quinoline (B57606) and dihydroquinolinone derivatives have revealed common interaction patterns with a range of protein targets. For instance, in the context of cancer therapy, dihydroquinoline derivatives have been docked into the active sites of enzymes like human aldehyde dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker. nih.gov These studies often show that the quinolinone core can form crucial hydrogen bonds and π-π stacking interactions with amino acid residues in the binding pocket. nih.govphyschemres.org For example, the carbonyl group of the dihydroquinolinone ring and the acetyl group of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one are potential hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking with residues such as tyrosine, phenylalanine, or tryptophan. nih.govmdpi.com

Docking studies on quinoline derivatives as inhibitors of acetyl-CoA carboxylase (ACC) have demonstrated the importance of the quinoline moiety in establishing key interactions within the enzyme's active site. nih.gov Similarly, when targeting the main protease of SARS-CoV-2, quinazolin-2,4-dione analogs showed that the quinazoline (B50416) moiety can act as a hydrogen bond donor/acceptor, forming critical interactions with the target enzyme. ekb.eg These findings suggest that this compound could also exhibit significant binding to various protein targets through a combination of these interactions.

The following table summarizes representative findings from molecular docking studies on compounds related to the this compound scaffold.

| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Dihydroxyl-quinoline derivatives | Tyr124, Ser203 | Hydrogen Bond, π-π stacking | nih.gov |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Dihydroquinoline derivative | - | High binding affinity noted | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Quinoline derivatives | His41, His164, Glu166 | Hydrogen Bond, π-interaction | nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Piperidinylpiperidines with quinoline moieties | - | Potent inhibitory activities observed | nih.gov |

| P38alpha/ACVR1 (ALK2) Kinase | Dihydroquinazolin-4(1H)-ones | - | High docking scores indicating strong binding | connectjournals.com |

This table presents data for derivatives and related scaffolds to illustrate potential interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of a ligand, the stability of a protein-ligand complex, and the influence of the solvent environment. For this compound, MD simulations can reveal its flexibility and how it adapts its shape upon binding to a biological target.

MD simulations of quinoline derivatives complexed with proteins like the SARS-CoV-2 main protease have been used to assess the stability of the docked poses. nih.gov Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, the number of intermolecular hydrogen bonds over time, and the solvent-accessible surface area (SASA). nih.govnih.gov A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. nih.gov RMSF analysis can highlight flexible regions of the protein and ligand. nih.govnih.gov

For example, a study on quinoline-3-carboxamide (B1254982) derivatives showed that the ligand could undergo conformational switching within the binding site of various kinases, which was revealed by fluctuations in the ligand's RMSD during the simulation. mdpi.com The stability of the protein-ligand complex is often further validated by analyzing the persistence of hydrogen bonds and other key interactions throughout the simulation. nih.govnih.gov These simulations can provide a more realistic picture of the binding event than static docking poses alone. nih.gov

The table below illustrates typical parameters and findings from MD simulations of compounds with scaffolds related to this compound.

| System | Simulation Time | Key Parameters Analyzed | General Findings | Reference |

| Quinoline derivative with SARS-CoV-2 Protease | - | RMSD, RMSF, SASA, H-bonds | Stable protein-ligand complex, strong interactions | nih.gov |

| Quinoline-3-carboxamide with ATM Kinase | 100 ns | RMSD, Secondary Structure | Stable complex, ligand conformational switching | mdpi.com |

| Dihydroxylated quinolines with Acetylcholinesterase | - | RMSD, RDF, Binding Energies | Identification of key intermolecular interactions | nih.gov |

| 1H-purine-2,6-dione derivative with SARS-CoV-2 Mpro | 100 ns | RMSD, RMSF, SASA, H-bonds | Stable complex with persistent hydrogen bonds | nih.gov |

This table showcases data from related compounds to exemplify the insights gained from MD simulations.

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. qulacs.orgnih.gov For this compound, these methods can provide fundamental insights into its chemical behavior.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Studies on dihydroquinolinone derivatives have used DFT to calculate these parameters. nih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are potential sites for intermolecular interactions. bhu.ac.in For this compound, the carbonyl oxygen atoms would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the acetyl group and the aromatic ring might show positive potential (electrophilic).

The following table presents representative data from quantum chemical calculations on compounds with similar structural features to this compound.

This table provides illustrative data from related compounds to highlight the application of quantum chemical calculations.

Chemoinformatics and Virtual Screening Strategies

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, it is often employed in virtual screening, a process where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. The this compound scaffold can be used as a starting point in such campaigns.

Virtual screening can be ligand-based or structure-based. In ligand-based virtual screening, a known active compound is used as a template to search for other compounds with similar properties (e.g., shape, electronic features). nih.gov The 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as CoMFA (Comparative Molecular Field Analysis), can be developed for a series of dihydroquinolinone derivatives to predict the activity of new, unsynthesized analogs. physchemres.org

In structure-based virtual screening, a library of compounds is docked into the 3D structure of a protein target to identify potential binders. nih.govnih.gov The dihydroquinolinone scaffold has been identified in virtual screening campaigns for various targets. For example, quinoline derivatives have been discovered as potential inhibitors of PI3Kα through docking-based virtual screening. nih.gov

Chemoinformatics tools are also crucial for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. researchgate.net Early prediction of these properties helps in prioritizing compounds with favorable drug-like characteristics for further development, thereby reducing the likelihood of late-stage failures. For this compound and its analogs, chemoinformatics approaches can rapidly assess their potential as drug candidates. researchgate.net

Advanced Analytical Techniques for the Characterization and Study of 1 Acetyl 3,4 Dihydroquinolin 2 1h One

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity, and integration of signals reveal the electronic environment, number, and connectivity of neighboring protons. For ¹³C NMR, the signals correspond to the different carbon atoms in the molecule.

Expected NMR Data for this compound:

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), two aliphatic methylene (B1212753) groups (CH₂ at C3 and C4, likely seen as triplets around 2.5-3.0 ppm), and a singlet for the acetyl methyl group (CH₃, approx. 2.0-2.5 ppm). |

| ¹³C NMR | Two carbonyl carbons (amide and acetyl), aromatic carbons, two aliphatic carbons, and one methyl carbon. |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular formula for this compound is C₁₁H₁₁NO₂, corresponding to a molecular weight of approximately 189.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the carbonyl groups and the aromatic ring. In studies of similar heterocyclic compounds, IR spectroscopy has been used to confirm the presence of key functional groups such as amide and acetyl C=O stretches. nih.gov

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O Stretch | ~1680-1700 |

| Acetyl C=O Stretch | ~1710-1720 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-H Aliphatic/Aromatic Stretch | ~2850-3100 |

Chromatographic Purity and Separation Methodologies

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is a powerful technique for determining the purity of non-volatile organic compounds like this compound. The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. While specific HPLC methods for this exact compound are not detailed in the available literature, methods developed for structurally related quinolinone or isoquinoline (B145761) derivatives provide a framework for its analysis. nih.govnih.gov Such methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for quantitative analysis of impurities. researchgate.net

A typical RP-HPLC method for a quinolinone-type compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with detection by UV spectroscopy at a wavelength where the analyte absorbs strongly. nih.govnih.gov

Illustrative HPLC Method Parameters for Quinolinone Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-290 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Diffraction for Solid-State Structural Determination

Although a crystal structure for this compound has not been found in the surveyed literature, analysis of related heterocyclic compounds demonstrates the power of this technique. For example, the crystal structure of a dihydroquinoxalin-2(1H)-one derivative was determined, revealing details about the ring conformation, dihedral angles, and intermolecular hydrogen bonding that stabilizes the crystal packing. nih.gov The data obtained from such an analysis are comprehensive and allow for an unambiguous structural assignment.

Example Crystal Data Table for a Related Heterocycle (4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one): nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₉N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.3806 (2) |

| b (Å) | 12.3580 (6) |

| c (Å) | 13.2812 (6) |

| α (°) | 62.878 (2) |

| β (°) | 84.135 (2) |

| γ (°) | 80.835 (3) |

| Volume (ų) | 775.53 (6) |

Photophysical Property Characterization

The study of how a molecule interacts with light, through absorption and emission processes, provides insight into its electronic structure and potential applications in areas like fluorescence imaging or as a photosensitizer.

Absorption and Emission Spectroscopy Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For this compound, the aromatic quinolinone core is the primary chromophore responsible for UV absorption.

Fluorescence emission spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The photophysical properties of quinolinone derivatives can be highly sensitive to their environment. For instance, studies on the bioactive molecule 3-acetyl-4-oxo-6,7-dihydro-12H-indolo[2,3-a]quinolizine (AODIQ) have shown that its emission behavior is heavily dependent on the surrounding medium, a property that can be exploited to probe biological systems. nih.gov Similarly, other coumarin-based heterocycles have been shown to exhibit high quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes. researchgate.net

While specific absorption and emission data for this compound are not detailed in the reviewed literature, analysis would typically involve measuring its UV-Vis absorption spectrum to find the maximum absorption wavelength (λmax) and its fluorescence spectrum to determine the maximum emission wavelength (λem).

Typical Photophysical Data Measured:

| Parameter | Description |

|---|---|

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φf) | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. |

Emerging Research Directions and Future Perspectives for Dihydroquinolinone Chemistry

Innovations in Synthetic Strategies for Complex Architectures

The synthesis of dihydroquinolin-2(1H)-ones (DHQOs) has evolved significantly, with modern chemistry favoring methods that are simple, mild, and efficient. mdpi.comresearchgate.net Researchers are moving beyond traditional multi-step syntheses to develop more sophisticated and atom-economical strategies for constructing complex DHQO-based molecules.

Key innovative approaches include:

Domino Reactions: Also known as tandem or cascade reactions, these methods allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.gov

Catalytic Annulation: The use of various metal catalysts (e.g., Palladium, Rhodium, Ruthenium, Copper) has become central to synthesizing DHQOs. mdpi.com Techniques such as Pd-catalyzed Heck reduction-cyclization, cascade radical addition/cyclization, and intramolecular C-H amidation are at the forefront. mdpi.comorganic-chemistry.org

Photochemical Cyclization: Visible-light-induced photoredox catalysis represents a green and mild approach for DHQO synthesis from precursors like N-arylacrylamides, often avoiding the need for expensive or toxic metal catalysts. mdpi.comorganic-chemistry.org

Domino Michael-SNAAr Approach: This strategy has been used for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones, a related structural class. nih.gov

Table 1: Modern Synthetic Strategies for Dihydroquinolinone Scaffolds

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Reference |

|---|---|---|---|

| Electrophilic Cyclization | Intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. | Brønsted acids (TFA, PPA), Lewis acids (AlCl3) | mdpi.com |

| Radical-Initiated Cyclization | Tandem radical addition/cyclization processes. | Copper catalysts with oxidants like TBPB or K2S2O8. | mdpi.com |

| Photochemical Cyclization | Metal-free, visible-light-induced reactions under mild conditions. | Organic photocatalysts (e.g., 4CzIPN). | mdpi.comorganic-chemistry.org |

| Domino Reactions | Multi-step transformations in a single pot; high atom economy. | Pd-catalysis, thiazolium salts, chiral amines. | nih.gov |

| [Ru]-Catalyzed C-H Amidation | Formal intramolecular C(sp2)-H amidation with high regioselectivity. | [Ru(p-cymene)(L-proline)Cl]. | organic-chemistry.org |

Discovery of Novel Biological Targets and Therapeutic Applications

While 1-Acetyl-3,4-dihydroquinolin-2(1H)-one itself is a valuable lead compound, its analogues have demonstrated a vast range of pharmacological activities, targeting numerous proteins and pathways implicated in human disease. nih.govevitachem.com The DHQO scaffold is present in FDA-approved drugs such as the antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol. nih.gov

Emerging research has identified several novel applications and molecular targets:

Anticancer Activity: Dihydroquinolinone derivatives are being investigated as potent anticancer agents. researchgate.net Specific targets identified include human aldehyde dehydrogenase 1A1 (ALDH1A1), VEGFR2, and p38 MAP kinase. researchgate.netnih.govnih.gov Some derivatives are thought to induce cancer cell death (apoptosis) by creating oxidative stress or disrupting metabolic pathways. evitachem.com

Neuroprotection and CNS Disorders: The scaffold is a key component in drugs for central nervous system disorders. nih.gov Derivatives have been developed as norepinephrine (B1679862) reuptake inhibitors, σ receptor agonists with antidepressant-like activity, and potential treatments for Alzheimer's disease. mdpi.comnih.govacs.org

Infectious Diseases: Analogues have shown promise as antimicrobial, antiviral, and antileishmanial agents. mdpi.comevitachem.comrsc.org

Cardiovascular and Metabolic Diseases: Beyond existing drugs, new derivatives are being explored as treatments for high blood pressure, diabetes, and as cardioprotective agents against chemotherapy-induced toxicity. nih.govnih.gov

Anti-inflammatory and Immunosuppressant Properties: The scaffold has been linked to significant anti-inflammatory and immunosuppressant effects, with potential use as anti-rejection drugs. nih.govresearchgate.net

Table 2: Investigational Biological Targets for Dihydroquinolinone Derivatives

| Therapeutic Area | Biological Target / Activity | Compound Type | Reference |

|---|---|---|---|

| Oncology | VEGFR2 Inhibition | 3,4-Dihydroquinolin-2(1H)-one analogues | nih.gov |

| Oncology | p38 MAP Kinase Inhibition | Dihydroquinolinone derivatives | nih.gov |

| CNS Disorders | σ Receptor Agonism (Antidepressant) | 3,4-Dihydro-2(1H)-quinolinone derivative | acs.org |

| CNS Disorders | Norepinephrine Reuptake Inhibition | 1-Aryl-3,4-dihydroquinolin-2(1H)-one | mdpi.com |

| Infectious Disease | Antileishmanial Activity | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | rsc.org |

| Inflammation | Anti-inflammatory & Antioxidant | Isatin-quinoline conjugates | researchgate.net |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is accelerating the discovery and optimization of dihydroquinolinone-based compounds. These advanced models provide deep insights into molecular structure, stability, and reactivity, guiding the rational design of new molecules with enhanced properties. nih.gov

Key computational methods being applied include:

Density Functional Theory (DFT): DFT calculations are used to investigate electronic structure and reactivity, helping to predict the behavior of dihydroquinolinone derivatives in various applications, from biological systems to fuel additives. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for predicting biological activity and understanding the structural requirements for ligand-receptor interactions. nih.govmdpi.com These models have been successfully used to design novel tetrahydroquinoline derivatives as enzyme inhibitors. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing crucial information about binding affinity and mechanism of action. It has been instrumental in identifying dihydroquinolinones as potential inhibitors of cancer targets like ALDH1A1 and VEGFR2. researchgate.netnih.gov

Machine Learning and AI: Cutting-edge approaches like chemical language models (CLMs) and machine learning platforms (e.g., pySiRC) are being used for de novo drug design and to predict the outcomes of chemical reactions, such as oxidation by free radicals. nih.govyoutube.com

Exploration of Dihydroquinolinone Analogues in Material Science and Other Applications

The unique structural and electronic properties of the dihydroquinolinone core extend its utility beyond medicine into material science and other industrial applications.

Fuel Additives: Dihydroquinolinone derivatives are being actively investigated as antioxidant additives for biodiesel. nih.govacs.org Their electron-rich heterocyclic structure allows them to effectively quench free radicals that cause fuel degradation. nih.gov This enhances the storage stability and combustion efficiency of biodiesel, reducing the formation of deposits and harmful emissions, thereby contributing to green chemistry goals. nih.govacs.org

Material Science: The planar, bicyclic structure of compounds like 6-Acetyl-3,4-dihydroquinolin-2(1H)-one facilitates π-π stacking interactions, making them candidates for the development of novel organic materials with specific electronic or optical properties. smolecule.com Quinolines in general are known to have applications as luminescent materials and sensors. nih.gov

Agrochemicals: Some members of the dihydroquinolinone family have been patented for use as pesticides, indicating their potential role in agriculture. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Acetyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via N-acetylation of 3,4-dihydroquinolin-2(1H)-one derivatives . For example, the magnesium enolate of 1-Methyl-3,4-dihydroquinolin-2(1H)-one can react with nitriles to form intermediates, followed by acetylation using acetic anhydride/pyridine and double bond migration with 1,8-diazabicyclo[5.3.0]undec-7-ene (DBU) . Key factors include:

- Reagent selection : Acetic anhydride is preferred for mild acetylation conditions.

- Solvent and temperature : Reflux in polar aprotic solvents (e.g., DMF) enhances reaction efficiency .

- Purification : Column chromatography with NH₃/MeOH:CH₂Cl₂ mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹H NMR : Critical for tracking substituent positions (e.g., acetyl group at δ ~2.1–2.3 ppm) and confirming cyclization .

- Mass spectrometry (ESI/EI) : Validates molecular weight (e.g., MH⁺ peaks at m/z 234–303) and fragmentation patterns .

- IR spectroscopy : Confirms carbonyl stretches (~1680–1700 cm⁻¹) and NH/OH groups in intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective neuronal nitric oxide synthase (nNOS) inhibitors based on 3,4-dihydroquinolin-2(1H)-one scaffolds?

- Methodological Answer : SAR studies reveal:

-

Side-chain length : A 2-carbon linker between the scaffold and terminal amine (e.g., pyrrolidine in compound 29 ) enhances nNOS inhibition (IC₅₀ = 160 nM) compared to 3-carbon linkers (IC₅₀ = 1.22 μM) .

-

Substituent effects : 8-Fluoro substituents reduce potency (e.g., 31 vs. 26 : IC₅₀ = 3.36 μM vs. 0.58 μM), likely due to steric hindrance .

-

Terminal amines : Pyrrolidine derivatives show 180-fold selectivity for nNOS over endothelial isoforms .

Table 1 : Inhibitory Potency of Select Compounds

Compound Side Chain IC₅₀ (nNOS) Selectivity (nNOS/eNOS) 29 2C-pyrrolidine 160 nM 180-fold 42 3C-piperidine 1.22 μM 7-fold 31 8-F-2C-dimethyl 3.36 μM 15-fold

Q. What are the advantages of palladium-catalyzed carbonylative cyclization in synthesizing functionalized 3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : This method enables:

- Diversification : Incorporates perfluoroalkyl and carbonyl units via radical intermediates (e.g., using TFBen as a CO source) .

- High selectivity : Achieves E/Z selectivity >20:1 in perfluoroalkyl-containing derivatives .

- Scalability : One-pot cascade reactions reduce step count, improving yields (60–85%) .

Q. How can redox-triggered strategies enable switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : Redox-neutral hydride transfer/N-dealkylation/N-acylation sequences allow:

- Functionalization : Synthesis of 3,3'-disubstituted derivatives via o-quinone methide intermediates .

- Mechanistic control : Adjusting oxidants (e.g., DDQ) or reductants (e.g., NaBH₄) directs product formation (e.g., 3-non- vs. 3-mono-substituted derivatives) .

Key Research Findings

- Synthetic Flexibility : Modular approaches (e.g., alkylation, acetylation, cyclization) allow tailored functionalization for medicinal chemistry .

- Biological Relevance : 3,4-Dihydroquinolin-2(1H)-one derivatives exhibit nM-level nNOS inhibition, making them candidates for CNS disorder therapeutics .

- Innovative Methods : Radical and palladium-catalyzed protocols address challenges in stereoselectivity and functional group tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.